molecular formula C30H31NO10 B605052 2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione CAS No. 121245-06-5

2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione

Cat. No. B605052
M. Wt: 565.58
InChI Key: DPEJSNRXRQGSSD-YBJSLIEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A51493A is a novel anthracyclinone antibiotic produced by a strain of Streptomyces humifer.

Scientific Research Applications

Synthesis and Characterization

  • The reaction of certain chromene derivatives with various amines, including the creation of cyclic phosphonic analogues of chromone, has been investigated, highlighting the diverse chemical reactivity and potential applications of chromene compounds similar to the one (Budzisz & Pastuszko, 1999).

Molecular Modeling and Potential Anticancer Properties

  • Detailed molecular modeling studies of chromene derivatives have been conducted to understand their three-dimensional structures and chemical shifts. These studies suggest that certain stereoisomers of these compounds could act as DNA intercalators, indicating potential as leads for new anticancer drugs (Santana et al., 2020).

Cytotoxic Effects and Alkylating Properties

  • Research on the cytotoxic effects and alkylating properties of chromene derivatives, including their impact on leukemia cell lines, has been conducted. This underscores the potential biomedical applications of such compounds, especially in cancer treatment (Budzisz et al., 2003).

Antioxidant Properties

  • Studies have been conducted to measure the antioxidant activity of certain 4-hydroxycoumarin derivatives, including chromene compounds. This research is essential for understanding the potential health benefits of these substances, particularly in combating oxidative stress (Stanchev et al., 2009).

properties

CAS RN

121245-06-5

Product Name

2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione

Molecular Formula

C30H31NO10

Molecular Weight

565.58

IUPAC Name

2-(1-(((2S,4S,5S)-4-(dimethylamino)-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-hydroxy-1-(oxiran-2-yl)ethyl)-11-hydroxy-5-methyl-4H-naphtho[2,3-h]chromene-4,7,12-trione

InChI

InChI=1S/C30H31NO10/c1-13-8-16-25(28(37)24-15(27(16)36)6-5-7-18(24)33)29-23(13)19(34)10-20(40-29)30(12-32,21-11-38-21)41-22-9-17(31(3)4)26(35)14(2)39-22/h5-8,10,14,17,21-22,26,32-33,35H,9,11-12H2,1-4H3/t14?,17-,21?,22-,26+,30?/m0/s1

InChI Key

DPEJSNRXRQGSSD-YBJSLIEJSA-N

SMILES

CC1O[C@@H](OC(C2CO2)(C3=CC(C4=C(O3)C5=C(C(C6=CC=CC(O)=C6C5=O)=O)C=C4C)=O)CO)C[C@H](N(C)C)[C@@H]1O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A 51493A;  A-51493A;  A51493A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione
Reactant of Route 2
2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione
Reactant of Route 3
2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione
Reactant of Route 5
2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione
Reactant of Route 6
2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione

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